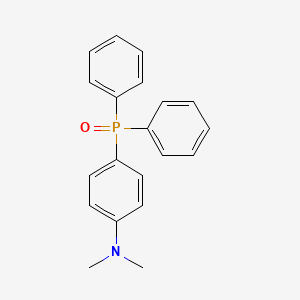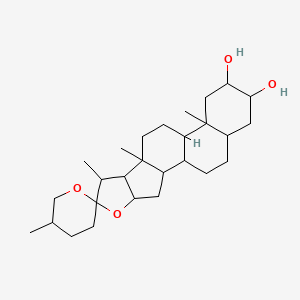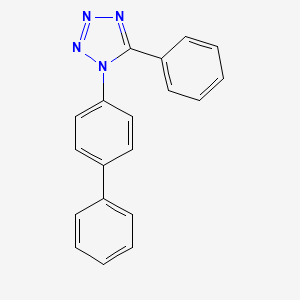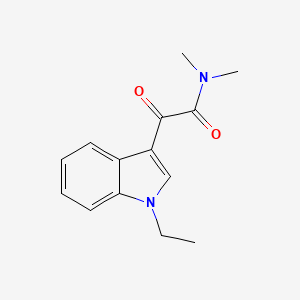![molecular formula C19H17BrN4O4 B12001490 8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the xanthine derivative family. Xanthine derivatives are known for their diverse biological activities and are commonly found in various plants and animals. This compound is of interest due to its potential biological activities and its use as a convenient synthon for further synthetic investigations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 8-bromo-3-methylxanthine with glycidyl aryl ethers in the presence of a base such as triethylamine (Et3N) in a solvent like propanol-1 or butanol-1 . The reaction conditions are generally mild, and the yields of the final products are relatively high .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
化学反応の分析
Types of Reactions
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the bromine atom at the 8-position allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as hydrazine, methylamine, or secondary heterocyclic amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like hydrazine, methylamine, and secondary heterocyclic amines in aqueous dioxane.
Cyclization: Excess triethylamine in dioxane.
Major Products
Nucleophilic Substitution: 8-hydrazino and amino-substituted derivatives.
Cyclization: Heterocyclic systems such as 8-methyl-2-(4-tert-butylphenoxymethyl)-2,3-dihydro-1,3-oxazolo[2,3-f]xanthine.
科学的研究の応用
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
作用機序
The mechanism of action of 8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not well-documented. xanthine derivatives typically exert their effects by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This results in various physiological effects, including bronchodilation, diuresis, and anti-inflammatory actions .
類似化合物との比較
Similar Compounds
8-bromo-7-(2-hydroxy-3-aryloxyprop-1-yl)theophyllines: Known for their antioxidant activity and potential bronchodilator effects.
8-bromo-7-(2-butyn-1-yl)-3-methylxanthine: Another xanthine derivative with similar structural features.
Uniqueness
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which allows for diverse chemical modifications and potential biological activities. Its structure provides a versatile platform for further synthetic investigations and the development of new biologically active compounds .
特性
分子式 |
C19H17BrN4O4 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
8-bromo-7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H17BrN4O4/c1-23-16-15(17(26)22-19(23)27)24(18(20)21-16)9-12(25)10-28-14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,25H,9-10H2,1H3,(H,22,26,27) |
InChIキー |
HVOOPCLOPXAESL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)


![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)






![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)
